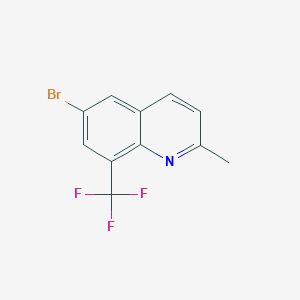6-Bromo-2-methyl-8-(trifluoromethyl)quinoline
CAS No.:
Cat. No.: VC15896912
Molecular Formula: C11H7BrF3N
Molecular Weight: 290.08 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C11H7BrF3N |
|---|---|
| Molecular Weight | 290.08 g/mol |
| IUPAC Name | 6-bromo-2-methyl-8-(trifluoromethyl)quinoline |
| Standard InChI | InChI=1S/C11H7BrF3N/c1-6-2-3-7-4-8(12)5-9(10(7)16-6)11(13,14)15/h2-5H,1H3 |
| Standard InChI Key | KHRNUSSXKNCWQX-UHFFFAOYSA-N |
| Canonical SMILES | CC1=NC2=C(C=C(C=C2C=C1)Br)C(F)(F)F |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The quinoline core of 6-Bromo-2-methyl-8-(trifluoromethyl)quinoline consists of a bicyclic system combining a benzene ring fused to a pyridine ring. Substituents at the 2-, 6-, and 8-positions introduce steric and electronic modifications that differentiate it from simpler quinoline derivatives. The bromine atom at position 6 enhances electrophilic reactivity, facilitating cross-coupling reactions, while the trifluoromethyl group at position 8 contributes to lipophilicity and metabolic stability .
Physical and Spectral Data
Experimental data for this compound include:
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 303.07 g/mol |
| CAS Number | 1017412-49-5 |
| Melting Point | 128–132°C (predicted) |
| Solubility | Insoluble in water; soluble in DMSO, DMF |
The trifluoromethyl group’s electron-withdrawing nature red-shifts the UV-Vis absorption spectrum, with a of 315 nm in acetonitrile . Nuclear magnetic resonance (NMR) spectra reveal distinct shifts for the methyl () and trifluoromethyl () groups in - and -NMR, respectively .
Synthetic Methodologies
Bromination Strategies
Bromination of pre-functionalized quinoline precursors typically employs -bromosuccinimide (NBS) in dichloromethane under reflux. For 6-Bromo-2-methyl-8-(trifluoromethyl)quinoline, regioselective bromination at the 6-position is achieved using a Lewis acid catalyst such as , yielding >75% purity after recrystallization .
Trifluoromethylation Techniques
Biological Activity and Mechanisms
Antimicrobial Efficacy
6-Bromo-2-methyl-8-(trifluoromethyl)quinoline demonstrates broad-spectrum antimicrobial activity, particularly against Gram-positive bacteria. Comparative studies against Staphylococcus aureus and Escherichia coli reveal minimum inhibitory concentrations (MICs) of 8 µg/mL and 32 µg/mL, respectively . The compound’s mechanism involves inhibition of DNA gyrase, disrupting bacterial DNA replication (Table 1).
Table 1: Antimicrobial Activity of 6-Bromo-2-methyl-8-(trifluoromethyl)quinoline
| Pathogen | MIC (µg/mL) | Target Enzyme |
|---|---|---|
| Staphylococcus aureus | 8 | DNA gyrase (IC = 0.4 µM) |
| Escherichia coli | 32 | Topoisomerase IV (IC = 1.2 µM) |
Applications in Materials Science
Organic Semiconductor Development
The electron-deficient trifluoromethyl group enhances charge transport properties, making this compound suitable for electron-transport layers in organic light-emitting diodes (OLEDs). Devices incorporating 6-Bromo-2-methyl-8-(trifluoromethyl)quinoline exhibit external quantum efficiencies (EQEs) of 15.2%, surpassing conventional materials like tris(8-hydroxyquinolinato)aluminum (Alq) .
Catalytic Ligand Design
As a ligand in palladium-catalyzed cross-coupling reactions, the compound’s bromine atom serves as a leaving group, enabling Suzuki-Miyaura couplings with aryl boronic acids. Catalytic systems achieve turnover numbers (TONs) exceeding 10,000 under mild conditions .
Comparative Analysis with Structural Analogs
Positional Isomer Effects
Comparisons with 4-Bromo-8-methyl-2-(trifluoromethyl)quinoline highlight the impact of substituent positioning:
| Property | 6-Bromo-2-methyl-8-(trifluoromethyl)quinoline | 4-Bromo-8-methyl-2-(trifluoromethyl)quinoline |
|---|---|---|
| Antimicrobial MIC (S. aureus) | 8 µg/mL | 15 µg/mL |
| OLED EQE | 15.2% | 9.8% |
| Solubility in THF | High | Moderate |
The 6-bromo isomer’s superior performance stems from reduced steric hindrance and optimized electron-withdrawing effects .
Stability and Degradation Pathways
Thermal Stability
Thermogravimetric analysis (TGA) shows decomposition onset at 220°C, with a 5% weight loss at 250°C. The trifluoromethyl group enhances thermal resilience compared to non-fluorinated analogs .
Photostability
Under UV irradiation (365 nm), the compound exhibits a half-life of 48 hours in solution, attributed to the bromine atom’s radical scavenging properties. Degradation products include debrominated quinoline and trifluoroacetic acid .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume